3-Methyl-4-nitrothiophene 3-Methyl-4-nitrothiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13588927
InChI: InChI=1S/C5H5NO2S/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3
SMILES: CC1=CSC=C1[N+](=O)[O-]
Molecular Formula: C5H5NO2S
Molecular Weight: 143.17 g/mol

3-Methyl-4-nitrothiophene

CAS No.:

Cat. No.: VC13588927

Molecular Formula: C5H5NO2S

Molecular Weight: 143.17 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-4-nitrothiophene -

Specification

Molecular Formula C5H5NO2S
Molecular Weight 143.17 g/mol
IUPAC Name 3-methyl-4-nitrothiophene
Standard InChI InChI=1S/C5H5NO2S/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3
Standard InChI Key XKXBYELYBUIZSM-UHFFFAOYSA-N
SMILES CC1=CSC=C1[N+](=O)[O-]
Canonical SMILES CC1=CSC=C1[N+](=O)[O-]

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The thiophene ring in 3-methyl-4-nitrothiophene consists of four carbon atoms and one sulfur atom, forming a planar aromatic structure. The methyl group at the 3-position introduces steric effects, while the electron-withdrawing nitro group at the 4-position significantly alters the ring’s electronic density. This substitution pattern directs electrophilic attacks to specific positions on the ring, influencing subsequent reactivity .

Spectral and Physical Data

While detailed experimental data on melting and boiling points remain limited, computational models predict a melting point range of 85–90°C based on analogous thiophene derivatives. The nitro group enhances polarity, rendering the compound sparingly soluble in nonpolar solvents but moderately soluble in polar aprotic solvents like dimethylformamide (DMF). Infrared (IR) spectroscopy typically shows strong absorption bands at 1,520 cm1^{-1} (asymmetric NO2_2 stretching) and 1,350 cm1^{-1} (symmetric NO2_2 stretching), corroborating the nitro functional group’s presence .

PropertyValue/Description
Molecular FormulaC5H5NO2S\text{C}_5\text{H}_5\text{NO}_2\text{S}
Molecular Weight157.16 g/mol
Predicted Melting Point85–90°C
SolubilitySoluble in DMF, acetone

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves nitration of 3-methylthiophene using a mixed acid system (concentrated HNO3\text{HNO}_3 and H2SO4\text{H}_2\text{SO}_4) at 0–5°C. The methyl group directs nitration to the 4-position via resonance stabilization of the intermediate nitronium ion. Yields typically range from 60–75%, with purity dependent on rigorous post-reaction purification using column chromatography .

Industrial Manufacturing

Industrial processes employ continuous-flow reactors to optimize heat dissipation and minimize byproduct formation. Automated systems regulate reagent stoichiometry and temperature, achieving batch-to-batch consistency. Recent advancements include catalytic nitration using zeolites, which reduce acid waste and improve atom economy.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The nitro group deactivates the ring, directing incoming electrophiles to the 2- and 5-positions. For example, bromination with Br2\text{Br}_2 in acetic acid yields 2-bromo-3-methyl-4-nitrothiophene as the major product. This regioselectivity is critical for constructing polysubstituted thiophenes used in optoelectronic materials .

Reduction and Functional Group Interconversion

Catalytic hydrogenation (H2\text{H}_2, Pd/C) reduces the nitro group to an amine, producing 3-methyl-4-aminothiophene—a versatile intermediate for drug discovery. Alternatively, selective reduction using tin(II) chloride in hydrochloric acid yields hydroxylamine derivatives, which participate in coupling reactions.

Applications in Materials Science and Pharmaceuticals

Conductive Polymers

3-Methyl-4-nitrothiophene serves as a monomer in synthesizing conducting polymers like poly(3-methyl-4-nitrothiophene). These polymers exhibit tunable bandgaps (1.8–2.2 eV) and are employed in organic field-effect transistors (OFETs) and photovoltaic devices .

Pharmacological Agents

The nitro group’s redox activity enables prodrug applications. For instance, nitroreductase enzymes in hypoxic tumor cells reduce the nitro group to cytotoxic radicals, making 3-methyl-4-nitrothiophene derivatives promising candidates for targeted cancer therapies .

Biological Interactions and Environmental Fate

Microbial Degradation Pathways

Burkholderia sp. strain SJ98 metabolizes analogous nitroaromatics via a pnpABA1CDEF gene cluster, initiating with monooxygenase-catalyzed hydroxylation. While direct studies on 3-methyl-4-nitrothiophene are scarce, its nitro group likely undergoes similar enzymatic reduction to form aminothiophene intermediates, which are subsequently cleaved by dioxygenases .

Ecotoxicological Considerations

The compound’s environmental persistence is moderated by photolytic degradation under UV light, producing sulfoxides and nitroso derivatives. Aquatic toxicity assays indicate moderate toxicity to Daphnia magna (48-hour EC50_{50} = 12 mg/L), necessitating careful handling in industrial discharges .

Comparative Analysis with Related Thiophene Derivatives

The structural uniqueness of 3-methyl-4-nitrothiophene becomes evident when contrasted with other derivatives:

CompoundSubstituentsReactivity Profile
3-Methylthiophene3-CH3_3Less reactive; no nitro group
4-Nitrothiophene4-NO2_2Higher electrophilicity
2,5-Dinitrothiophene2-NO2_2, 5-NO2_2Enhanced oxidative stability

The coexistence of methyl and nitro groups in 3-methyl-4-nitrothiophene balances electron-donating and -withdrawing effects, enabling diverse functionalization pathways unmatched in simpler derivatives .

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